1-(4-Methylphenyl)-2-(phenylsulfanyl)ethan-1-one
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Overview
Description
1-(4-Methylphenyl)-2-(phenylsulfanyl)ethan-1-one is an organic compound with the molecular formula C15H14OS. It is characterized by the presence of a phenylsulfanyl group attached to an ethanone backbone, with a methylphenyl substituent on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-(phenylsulfanyl)ethan-1-one typically involves the reaction of 4-methylacetophenone with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylphenyl)-2-(phenylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-(phenylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and van der Waals forces, with biological molecules. The ketone group can also participate in nucleophilic addition reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-(phenylsulfanyl)ethan-1-one: Unique due to the presence of both a phenylsulfanyl and a methylphenyl group.
1-(4-Methylphenyl)ethan-1-one: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.
2-(Phenylsulfanyl)ethan-1-one: Lacks the methylphenyl group, affecting its chemical properties and uses.
Uniqueness
This compound stands out due to its dual functional groups, which confer unique reactivity and potential applications in various fields. The combination of a phenylsulfanyl and a methylphenyl group makes it a versatile compound for synthetic and research purposes.
Properties
CAS No. |
36734-50-6 |
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Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-phenylsulfanylethanone |
InChI |
InChI=1S/C15H14OS/c1-12-7-9-13(10-8-12)15(16)11-17-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
YHOCTMWVBSFOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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